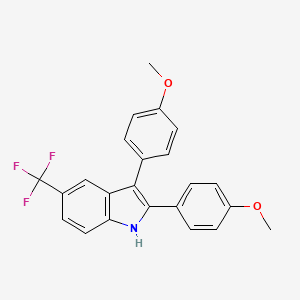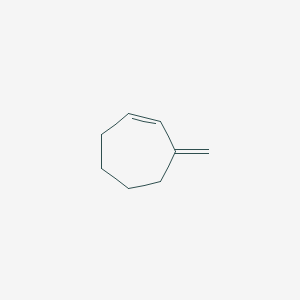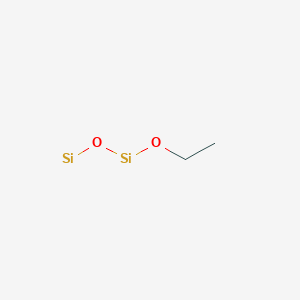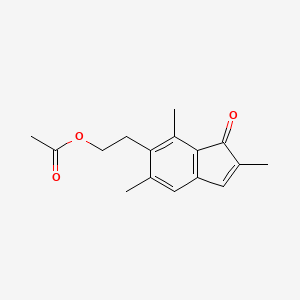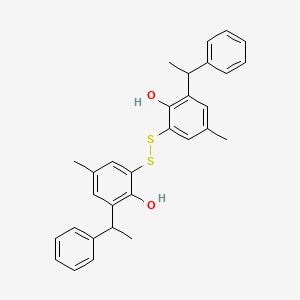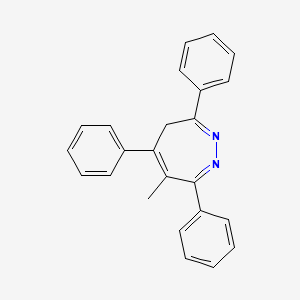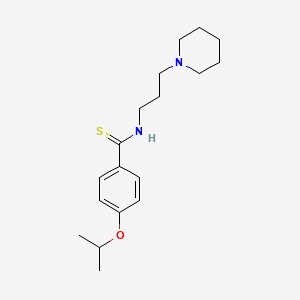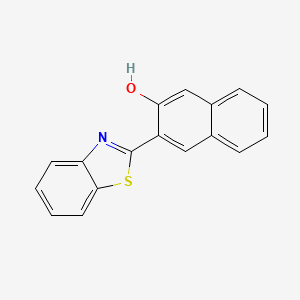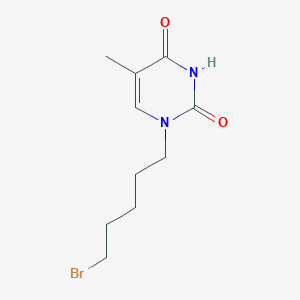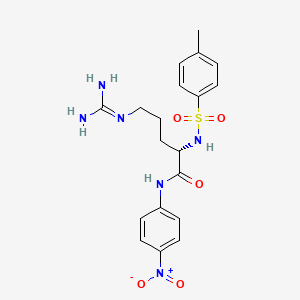![molecular formula C14H15N5OS B14684158 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 30855-61-9](/img/structure/B14684158.png)
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
Méthodes De Préparation
The synthesis of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the interaction of 4,5-dihydroxyimidazolidin-2-ones with thiosemicarbazide under acidic catalysis . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for drug discovery, particularly in the development of new therapeutics targeting specific enzymes or receptors. In medicine, its derivatives are explored for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In industry, it can be used in the development of new materials with unique properties, such as high thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of 5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction . The specific pathways involved depend on the biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazine derivatives and pyrimido[5,4-e][1,2,4]triazine analogs. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1,2,4-triazine derivatives are known for their role as adenosine A2A antagonists, which are explored for the treatment of Parkinson’s disease .
Propriétés
Numéro CAS |
30855-61-9 |
|---|---|
Formule moléculaire |
C14H15N5OS |
Poids moléculaire |
301.37 g/mol |
Nom IUPAC |
5-benzylsulfanyl-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5OS/c1-20-7-11-17-12-13(19-18-11)15-9-16-14(12)21-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,17,18)(H,15,16,19) |
Clé InChI |
CNGZXMJUXVGISP-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC2=C(NN1)N=CN=C2SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


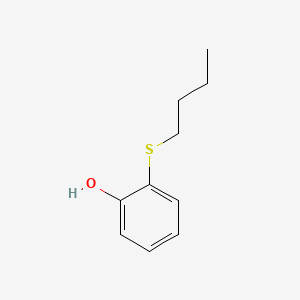
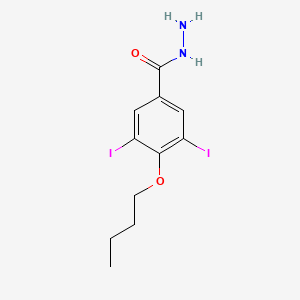
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
